molecular formula C14H13NO3S B029074 6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide CAS No. 26638-56-2

6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide

Cat. No. B029074
CAS RN: 26638-56-2
M. Wt: 275.32 g/mol
InChI Key: UOFSLQBECAIORT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, involves multiple steps including condensation, methylation, hydrogenolysis, and cyclization. The optimization of reaction conditions, such as the dosage of pyridine in condensation and sodium hydride in hydrogenolysis, is crucial for achieving desired yields (Z. Xiu-lan, 2009).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various analytical techniques such as IR, 1H NMR, and MS. These techniques help in confirming the structural identity and purity of the synthesized compounds. The molecular structure is critical for understanding the compound's chemical behavior and interaction with other molecules.

Chemical Reactions and Properties

Compounds within this chemical class can undergo various chemical reactions, including alkylation, oxidation, and ring contractions. These reactions are influenced by different factors, such as the presence of substituents and reaction conditions, and can lead to a wide range of products with diverse properties (K. Ohkata, Kohichi. Takee, K. Akiba, 1985).

Physical Properties Analysis

Scientific Research Applications

Neurobiological Studies

Recent studies have shown that compounds structurally similar to tricyclic antidepressants, like tianeptine, exhibit a complex interaction with neurotransmitter systems and play a role in structural and functional brain plasticity. This has implications for understanding and treating depressive disorders, highlighting the importance of compounds like 6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide in neurobiological research (McEwen & Olié, 2005).

Pharmacological Profile

The pharmacological and synthetic profiles of benzothiazepines, a group to which this compound is related, have been extensively reviewed. These compounds exhibit a wide range of biological activities, including vasodilatory, tranquilizing, antidepressant, antihypertensive, and calcium channel blocking effects. This versatility makes them valuable in drug research and development, emphasizing the potential scientific applications of 6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide in exploring new therapeutic avenues (Dighe et al., 2015).

Synthetic Chemistry

In the field of synthetic chemistry, compounds like 6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide are of interest due to their structural complexity and potential as intermediates in the synthesis of pharmacologically active molecules. The development of synthetic methods for related benzothiazepines and their derivatives has facilitated the exploration of novel compounds with significant biological activities, which could lead to the development of new drugs (Mazimba, 2016).

properties

IUPAC Name

6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)19(15,17)18/h2-9,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFSLQBECAIORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949470
Record name 11-Hydroxy-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide

CAS RN

26638-56-2
Record name Dibenzo(c,f)(1,2)thiazepin-11-ol, 6,11-dihydro-6-methyl-, 5,5-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026638562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxy-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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